molecular formula C14H12ClN3O B1211830 2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine

2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine

Cat. No. B1211830
M. Wt: 273.72 g/mol
InChI Key: VIEYBSQJYOJUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine is an imidazopyrimidine.

Scientific Research Applications

Antineoplastic Activity

Research has explored the antineoplastic potential of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds, including variants of imidazo[1,2-a]pyrimidine, have been synthesized and assessed for their ability to inhibit cancer cell growth. Notably, some derivatives demonstrated significant antineoplastic activity against various cell lines in vitro. This suggests a potential role for these compounds in cancer treatment research (Abdel-Hafez, 2007).

Optical and Fluorescent Properties

Imidazo[1,2-a]pyrimidine derivatives have been studied for their optical properties. Specific derivatives, such as 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine, have shown potential as fluorescent sensors for zinc ion, with implications for environmental monitoring and biological applications. The fluorescence intensity of these compounds can be affected by electron-donating and electron-withdrawing substitutions (Rawat & Rawat, 2018).

Anti-inflammatory and Analgesic Activity

Certain imidazo[1,2-a]pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties. Studies have shown that these compounds can effectively reduce inflammation and pain in animal models, highlighting their potential use in developing new therapeutic agents (Abignente et al., 1994).

Chemogenomic Profiling

Chemogenomic profiling of imidazo[1,2-a]pyridines and -pyrimidines has revealed their targeting of essential, conserved cellular processes in yeast and human cells. This profiling helps understand the compounds' mechanisms of action and potential applications in drug development (Yu et al., 2008).

properties

Product Name

2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

2-[(4-chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C14H12ClN3O/c1-10-7-11(15)3-4-13(10)19-9-12-8-18-6-2-5-16-14(18)17-12/h2-8H,9H2,1H3

InChI Key

VIEYBSQJYOJUSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CN3C=CC=NC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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